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3-Deazauridine 5'-triphosphate - 54267-16-2

3-Deazauridine 5'-triphosphate

Catalog Number: EVT-1176732
CAS Number: 54267-16-2
Molecular Formula: C10H16NO15P3
Molecular Weight: 483.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Deazauridine 5'-triphosphate is derived from 3-deazauridine through phosphorylation processes. Its IUPAC name is [[(2R,3S,4R,5S)5(2,4dioxopyridin1yl)3,4dihydroxyoxolan2yl]methoxyhydroxyphosphoryl]phosphonohydrogenphosphate[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]phosphonohydrogenphosphate . This compound falls under the category of nucleotide analogs, which are often used in research to study nucleic acid metabolism and enzyme interactions.

Synthesis Analysis

The synthesis of 3-Deazauridine 5'-triphosphate typically involves the conversion of 3-deazauridine into its triphosphate form through a series of phosphorylation reactions. The general synthetic route includes:

  1. Phosphorylation: The primary method involves the use of specific reagents such as phosphoric acid or other phosphorylating agents to add phosphate groups to the hydroxyl groups of 3-deazauridine.
  2. Catalysts: Catalysts may be employed to enhance the reaction efficiency and yield.
  3. Purification: Following synthesis, the product is purified using techniques such as chromatography or crystallization to achieve high purity levels necessary for biological assays .

Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize by-products. Parameters such as temperature, pH, and reaction time are critical for successful synthesis.

Molecular Structure Analysis

The molecular structure of 3-Deazauridine 5'-triphosphate can be described as follows:

  • Molecular Formula: C10H16N5O15P3
  • Molecular Weight: Approximately 497.19 g/mol
  • Structural Features:
    • Contains a sugar moiety (ribose) with hydroxyl groups.
    • Three phosphate groups attached to the sugar backbone.
    • A pyrimidine-like base structure that lacks the nitrogen at position three compared to uridine.

The compound's structure allows it to mimic uridine triphosphate while providing unique properties that inhibit specific enzymatic activities associated with nucleic acid metabolism .

Chemical Reactions Analysis

3-Deazauridine 5'-triphosphate participates in several chemical reactions:

  1. Enzymatic Inhibition: It acts primarily as a competitive inhibitor of cytidine-5'-triphosphate synthetase, blocking the conversion of uridine triphosphate into cytidine triphosphate.
  2. Oxidation and Reduction: The compound can undergo oxidation reactions involving the addition of oxygen or removal of hydrogen, typically facilitated by oxidizing agents.
  3. Substitution Reactions: It may also engage in substitution reactions where functional groups are replaced by other nucleophiles or electrophiles .

These reactions are crucial for understanding its biochemical interactions and potential therapeutic applications.

Mechanism of Action

The mechanism of action for 3-Deazauridine 5'-triphosphate involves its uptake into cells followed by phosphorylation to its active triphosphate form. Once inside the cell, it inhibits the activity of cytidine-5'-triphosphate synthetase, leading to:

  • Decreased levels of cytidine triphosphate and deoxycytidine triphosphate.
  • Inhibition of nucleic acid synthesis, particularly affecting RNA and DNA replication processes.
  • Altered nucleotide pools that can lead to cell cycle arrest or apoptosis in rapidly dividing cells .

This mechanism underpins its potential use as an antitumor agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Deazauridine 5'-triphosphate include:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature from phosphate groups.
  • Stability: Sensitive to hydrolysis; thus, it should be stored under appropriate conditions (e.g., low temperatures and dry environments).
  • pH Sensitivity: The stability can vary with pH changes; optimal conditions are generally neutral to slightly alkaline .

These properties are essential for handling and application in laboratory settings.

Applications

3-Deazauridine 5'-triphosphate has several significant scientific applications:

  1. Biochemical Research: Used as a tool for studying nucleoside analogs and their interactions with enzymes involved in nucleic acid synthesis.
  2. Molecular Biology: Investigates cellular processes impacted by nucleoside analogs on gene expression and cellular metabolism.
  3. Cancer Treatment Research: Explored as a potential therapeutic agent due to its ability to inhibit nucleic acid synthesis in cancer cells .
  4. Pharmaceutical Development: Utilized in developing new drugs targeting nucleotide metabolism pathways.

Its unique properties make it a valuable compound in both basic research and clinical applications aimed at understanding and treating diseases associated with nucleic acid metabolism disruptions.

Structural and Biochemical Foundations of 3-Deazauridine 5'-Triphosphate

Molecular Characterization and Analog Design Principles

3-Deazauridine 5'-triphosphate (3-deazaUTP) is the active triphosphorylated metabolite derived from the nucleoside analog 3-deazauridine. Its core structure features a critical modification: replacement of the N3 nitrogen atom in the uracil ring with a carbon atom (designated as 3-deazauracil) while retaining the ribose-5'-triphosphate moiety [2] [4]. This substitution eliminates the hydrogen-bonding capability at position 3, a key recognition site for enzymes that process natural pyrimidine nucleotides . The planar 3-deazauracil ring maintains similar geometric dimensions to uracil, ensuring compatibility with pyrimidine-binding enzyme active sites, while the carbon substitution introduces electronic perturbations that disrupt specific molecular interactions [4] [6].

Table 1: Structural Features of 3-DeazaUTP vs. UTP and CTP

Structural ElementUTP/CTP3-DeazaUTPFunctional Consequence
Position 3 AtomNitrogen (N3)Carbon (C3)Eliminates H-bond donation capacity
Ring AromaticityDivalent nitrogenTrivalent carbonAltered electron distribution
Glycosidic Bondβ-N1-C1'β-N1-C1'Maintained nucleoside conformation
Triphosphate Charge-4 at physiological pH-4 at physiological pHPreserves Mg²⁺ coordination capability

The design principle exploits substrate mimicry: 3-deazaUTP closely resembles UTP (its direct precursor in CTP biosynthesis) but lacks the atomic configuration required for the amination reaction catalyzed by CTP synthetase. This allows competitive binding without productive catalysis [7]. The triphosphate group ensures efficient recognition by nucleotide kinases and incorporation into nucleotide-binding pockets, while the core modification creates targeted metabolic disruption [2] [8].

Comparative Analysis with Endogenous Pyrimidine Nucleotides

3-DeazaUTP exerts its primary biochemical effects through direct competition with endogenous nucleotides UTP and CTP, exhibiting distinct selectivity profiles:

  • CTP Synthetase Inhibition: 3-DeazaUTP functions as a potent competitive inhibitor of CTP synthetase (CTPS), the enzyme converting UTP to CTP using glutamine and ATP. Inhibition constants (Ki) are typically in the low micromolar range, significantly lower than physiological UTP concentrations (567 ± 460 μM) [7] [10]. This inhibition depletes intracellular CTP pools (normally 278 ± 242 μM) and increases UTP levels due to feedback regulation [8].
  • Ribonucleotide Reductase (RNR) Interaction: While 3-deazaUTP is not a direct substrate for RNR, its precursor 3-deazauridine diphosphate (3-deazaUDP) inhibits the reduction of pyrimidine ribonucleoside diphosphates. This secondary effect contributes to decreased deoxycytidine triphosphate (dCTP) pools (normally 29 ± 19 μM in dividing cells) and disrupts de novo dNTP synthesis [3].
  • DNA/RNA Polymerase Discrimination: Structural studies suggest 3-deazaUTP is poorly incorporated into DNA or RNA by major polymerases due to steric and electronic clashes during nucleotide addition. This prevents catastrophic DNA uracil misincorporation (unlike dUTP, maintained at ~0.2 μM) while allowing selective enzyme targeting [6] [9].

Table 2: Physiological Nucleotide Concentrations vs. 3-DeazaUTP Accumulation

NucleotidePhysiological Concentration (μM)Accumulation Post-3-Deazauridine (μM)Biological Impact
CTP278 ± 242Decreases >80% within 4 hoursInhibits RNA synthesis, phospholipid synthesis
UTP567 ± 460Increases 1.5-2 foldFeedback inhibition of pyrimidine synthesis
dCTP29 ± 19Decreases significantlyImpairs DNA replication/repair
dTTP37 ± 30Modest decreaseAlters dNTP pool balance
3-DeazaUTPNot detectable>25 nmol/10⁷ cells (~250 μM intracellular)Saturates CTPS inhibition sites [8] [10]

Biochemical Synthesis and Metabolic Pathways of 3-Deazauridine 5'-Triphosphate

The intracellular generation of 3-deazaUTP from the prodrug 3-deazauridine occurs via a sequential, ATP-dependent phosphorylation cascade:

  • Initial Phosphorylation: 3-Deazauridine is transported into cells primarily by nucleoside transporters (e.g., ENT1/2). Cytosolic uridine-cytidine kinase (UCK) catalyzes the rate-limiting step: ATP-dependent phosphorylation to 3-deazauridine 5'-monophosphate (3-deazaUMP). This step demonstrates efficiency comparable to uridine phosphorylation [5].
  • Diphosphate Formation: 3-DeazaUMP is converted to 3-deazauridine 5'-diphosphate (3-deazaUDP) by nucleotide monophosphate kinases (e.g., UMP-CMP kinase). This step is less regulated than the initial phosphorylation.
  • Triphosphate Generation: Nucleoside diphosphate kinases (NDPKs) utilize ATP (or other NTPs) as phosphate donors to convert 3-deazaUDP to the active metabolite 3-deazaUTP. NDPKs exhibit broad substrate specificity, facilitating efficient final phosphorylation [8].

Table 3: Phosphorylation Kinetics and Regulatory Factors

Metabolic StepPrimary Enzyme(s)ATP RequirementRegulatory FactorsAccumulation Efficiency
3-Deazauridine → 3-DeazaUMPUridine-Cytidine KinaseYesFeedback inhibition by UTP/CTP; Low in some tumorsModerate (Rate-limiting)
3-DeazaUMP → 3-DeazaUDPUMP-CMP KinaseYesSubstrate availability; ATP/ADP ratioHigh
3-DeazaUDP → 3-DeazaUTPNucleoside Diphosphate KinaseYes (Mg²⁺-dependent)NDP pool balance; Cellular energy statusVery High [5] [8]

Metabolic Trapping & Stability: Intracellular 3-deazaUTP achieves concentrations exceeding 250 μM in treated human lymphoblastoid cells (CCRF-CEM) and exhibits a prolonged half-life (t₁/₂ ≈ 3.4 hours upon drug removal), significantly longer than endogenous UTP/CTP turnover [8]. This persistence arises from:

  • Poor recognition by nucleotide catabolizing enzymes (e.g., 5'-nucleotidases, phosphatases).
  • Limited efflux mechanisms for charged triphosphates.
  • Inhibition of de novo pyrimidine synthesis and salvage pathways by 3-deazauridine and its metabolites, reducing competitive displacement from target enzymes [5]. Depletion of CTP further enhances the analog’s metabolic stability by reducing feedback inhibition on its own activation pathway.

Properties

CAS Number

54267-16-2

Product Name

3-Deazauridine 5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16NO15P3

Molecular Weight

483.15 g/mol

InChI

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10+/m1/s1

InChI Key

IKUDFCHDBYVXHZ-QQRDMOCMSA-N

SMILES

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

1-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl]-2,4(1H,3H)-pyridinedione Triethylamine Salt; 3-Deaza-UTP Triethylamine Salt; 3-Deazauridine Triphosphate Triethylamine Salt_x000B_

Canonical SMILES

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1C(=O)C=CN(C1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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